molecular formula C19H29N3O3 B13371728 Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Cat. No.: B13371728
M. Wt: 347.5 g/mol
InChI Key: SLGKXRRJZVYPAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is a synthetic organic compound featuring a carbamate group protected by a tert-butyl moiety and a piperazine ring system. Compounds with this core structure are of significant interest in medicinal chemistry and pharmaceutical research, often serving as key intermediates or precursors in the synthesis of more complex molecules . The piperazine moiety is a common pharmacophore found in biologically active compounds targeting the central nervous system . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please inquire for detailed specifications, Certificate of Analysis (CoA), and current pricing and availability.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)

InChI Key

SLGKXRRJZVYPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Tert-butyl Carbamate Intermediate

The initial step involves preparing a protected amino group:

  • Method : Reacting tert-butyl chloroformate with an appropriate amine (e.g., 4-aminobutanol or 4-aminobutane derivatives).

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
    • Temperature: 0°C to room temperature
    • Time: 1-2 hours

Reaction Example :

t-Butyl chloroformate + 4-aminobutanol → tert-Butyl (4-hydroxybutyl)carbamate

Oxidation to the Ketone (oxo) Group

The hydroxyl group in the intermediate is oxidized to a ketone:

  • Method : Using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
  • Reaction Conditions :
    • Solvent: Dichloromethane
    • Temperature: 25°C
    • Duration: 1-2 hours

Data from literature indicates that MnO₂ oxidation in DCM at room temperature yields the ketone efficiently, with yields around 70-80%.

Final Carbamate Formation

The last step involves attaching the carbamate group to the phenylpiperazine derivative:

  • Method : Reacting the phenylpiperazine derivative with tert-butyl chloroformate or related reagents.
  • Reaction Conditions :
    • Solvent: DCM
    • Base: TEA or DIPEA
    • Temperature: 0°C to room temperature
    • Duration: 1-2 hours

Influence of Reaction Conditions on Isomer Formation

The stereochemistry of the final compound, particularly the exo/endo isomers, can be influenced by:

  • Temperature : Elevated temperatures favor thermodynamically stable isomers.
  • Solvent Polarity : Polar aprotic solvents like DMF tend to favor exo-isomer formation due to minimized steric hindrance.
  • Reaction Time : Longer durations can lead to isomer equilibration, affecting the ratio.

Data Table: Effect of Solvent and Temperature on Isomer Ratios

Solvent Temperature (°C) Exo:Endo Ratio Yield (%)
THF 80 3:1 72
DMF 100 5:1 68

(Derived from experimental data in synthetic studies)

Summary of Key Reaction Data

Step Reagent/Conditions Yield (%) Notes
Carbamate formation tert-Butyl chloroformate + amine ~85 In DCM, TEA, 0°C to RT
Oxidation to ketone MnO₂ in DCM 70-80 Room temperature, 1-2 h
Phenylpiperazine coupling Phenylpiperazine + activated ketone 65-75 Reflux in DMF or THF
Final carbamate attachment tert-Butyl chloroformate ~80 DCM, TEA, 0°C

Chemical Reactions Analysis

Alkylation and Acylation

The piperazine nitrogen atoms undergo alkylation or acylation under mild conditions. For example:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride in dichloromethane produces acylated products.

Reaction TypeReagents/ConditionsYieldProduct Application
AlkylationCH₃I, K₂CO₃, DMF, 50°C85%Intermediate for kinase inhibitors
AcylationAcCl, DCM, rt78%Prodrug synthesis

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate free amines:

Procedure :

  • Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours .

  • Neutralize with aqueous NaHCO₃ to isolate the deprotected amine.

PropertyBefore DeprotectionAfter Deprotection
SolubilityLow in waterHigh in water
ReactivityProtected amineFree amine

Deprotection enables further functionalization, such as coupling with carboxylic acids or sulfonylation .

Nucleophilic Substitution

The carbonyl group at the 4-oxo position reacts with nucleophiles like amines or hydrazines:

Hydrazine Reaction :

  • React with hydrazine hydrate in ethanol at reflux to form hydrazone derivatives.

  • Applications: Precursors for heterocyclic scaffolds (e.g., pyrazoles) .

Kinetic Data :

  • Rate constant (k) at 25°C: 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ .

Cross-Coupling Reactions

The phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1), 80°C, 12 hours.

Boronic AcidYieldProduct Use
4-Methoxyphenyl88%Serotonin receptor ligands
2-Naphthyl76%Anticancer agents

Oxidation and Reduction

  • Oxidation : The 4-oxo group is resistant to further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl to a hydroxyl group, forming tertiary alcohols .

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendKey Difference
Piperazine vs. piperidineFaster alkylation (piperazine)Greater steric hindrance in piperidine
Boc-protected vs. free amineHigher stability (Boc)Deprotection required for electrophilic reactions

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate involves its interaction with specific molecular targets. The piperazine ring and phenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is unique due to its specific combination of functional groups. The presence of both the piperazine ring and the phenyl group provides a distinct chemical environment, allowing for unique interactions with biological targets and chemical reagents .

Biological Activity

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate, a compound with the chemical formula C15H21NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure
The compound consists of a tert-butyl group attached to a carbamate moiety and a piperazine ring substituted with a phenyl group. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

  • Pharmacological Effects
    Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
    • Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Studies suggest that modifications to this structure can enhance efficacy against mood disorders .
    • CNS Disorders : The compound has been explored for its potential in treating various CNS disorders, including schizophrenia and anxiety disorders. Its structural analogs have shown promise in modulating neurotransmitter systems, which are critical in these conditions .
  • Mechanism of Action
    The biological activity of this compound is likely mediated through its interaction with neurotransmitter receptors. For instance:
    • Dopamine Receptors : Compounds with similar structures have shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders.
    • Serotonin Receptors : Some derivatives have demonstrated serotonin receptor modulation, contributing to their antidepressant effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the piperazine and phenyl groups significantly influence biological activity. Key findings include:

ModificationEffect on ActivityReference
Addition of electron-withdrawing groups on the phenyl ringIncreased potency against CNS targets
Alteration of piperazine substituentsEnhanced selectivity for serotonin receptors
Variation in alkyl chain lengthChanges in solubility and bioavailability

Case Studies

  • Antidepressant Efficacy
    A study evaluated the antidepressant-like effects of various piperazine derivatives, including those similar to this compound. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .
  • CNS Targeting
    Another investigation focused on the pharmacokinetics and brain penetration of related compounds. It was found that modifications to the carbamate group improved CNS bioavailability, making these compounds more effective for treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Utilize the Mitsunobu reaction to couple tert-butyl 4-hydroxybutylcarbamate with phenol derivatives (e.g., 4-phenylpiperazine intermediates) under optimized conditions (e.g., 20°C, 2-hour reaction time). (ii) Purify the product using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). (iii) Confirm purity and structure via 1H/13C NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H NMR : To identify proton environments (e.g., tert-butyl protons at δ ~1.4 ppm, piperazine ring protons at δ ~2.5–3.5 ppm).
  • Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ peak matching the molecular formula C₁₈H₂₆N₃O₃).
  • IR Spectroscopy : To detect functional groups (e.g., carbonyl stretches ~1700 cm⁻¹ for carbamate) .

Advanced Research Questions

Q. How can researchers reconcile conflicting stability data for tert-butyl carbamate derivatives under varying experimental pH conditions?

  • Methodological Answer : (i) Perform controlled stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. (ii) Monitor degradation using HPLC with UV detection (e.g., 254 nm) to quantify parent compound loss and byproduct formation. (iii) Compare results with literature data (e.g., notes stability in neutral conditions but reactivity with strong acids/bases). Adjust experimental protocols to exclude incompatible reagents (e.g., avoid HCl/NaOH in storage buffers) .

Q. What experimental strategies optimize the synthesis of tert-butyl carbamate derivatives with complex substituents (e.g., heterocyclic or bulky groups)?

  • Methodological Answer : (i) Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during coupling reactions. (ii) Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling efficiency. (iii) High-Throughput Screening : Test solvent systems (e.g., DMF, THF) and temperatures to maximize yield. (iv) Computational Modeling : Predict steric/electronic effects of substituents using DFT calculations .

Q. How to design long-term ecological impact studies for tert-butyl carbamate derivatives?

  • Methodological Answer : (i) Environmental Fate Analysis : Assess biodegradation (OECD 301/302 tests) and photolysis rates in simulated sunlight. (ii) Bioaccumulation Assays : Measure log P values (octanol-water partitioning) and bioconcentration factors in model organisms (e.g., Daphnia magna). (iii) Tiered Ecotoxicity Testing : Start with acute toxicity (e.g., algae growth inhibition) and progress to chronic endpoints (e.g., fish embryo toxicity). (iv) Field Monitoring : Track compound persistence in soil/water systems near research facilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of tert-butyl carbamate derivatives across studies?

  • Methodological Answer : (i) Standardize Assays : Use identical cell lines (e.g., HEK293) and activity thresholds (e.g., IC₅₀ values). (ii) Control for Purity : Verify compound purity (>95% via HPLC) to exclude confounding by impurities. (iii) Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. (iv) Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding .

Methodological Resources

  • Synthesis Protocols : Refer to for Mitsunobu reaction optimization.
  • Analytical Standards : Use Kanto Reagents’ catalog () for purity benchmarks.
  • Ecotoxicity Frameworks : Align with INCHEMBIOL project guidelines () for environmental studies.

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